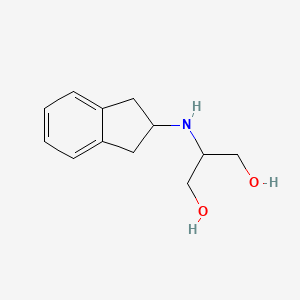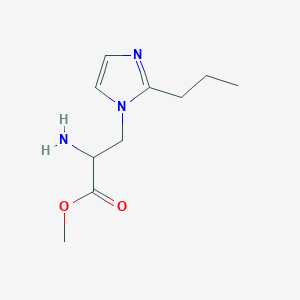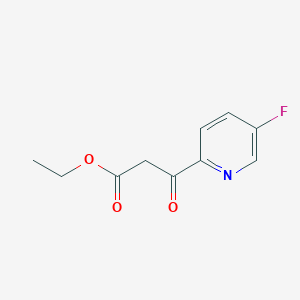
2-((2,3-Dihydro-1h-inden-2-yl)amino)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol is a chemical compound that features an indane moiety linked to a propane-1,3-diol structure through an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylpropionic acid derivatives, under acidic conditions.
Amination: The indane derivative is then subjected to amination using reagents like ammonia or primary amines to introduce the amino group at the desired position.
Attachment of Propane-1,3-diol: The final step involves the reaction of the amino-indane intermediate with epichlorohydrin or similar reagents to form the propane-1,3-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated indane moiety.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of indane derivatives with biological targets.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoindan: A structurally similar compound with a single amino group attached to the indane moiety.
2-Indanylglycine: An indane derivative with a glycine moiety.
5,6-Diethyl-2,3-dihydro-1H-inden-2-yl derivatives: Compounds with similar indane structures but different substituents.
Uniqueness
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol is unique due to the presence of both an indane moiety and a propane-1,3-diol structure, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-7-12(8-15)13-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-15H,5-8H2 |
Clave InChI |
YOUHITCLCLUYGF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C21)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)

![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)


![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)





